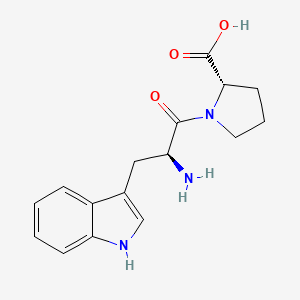

H-Trp-Pro-OH

CAS No.: 38136-75-3

Cat. No.: VC8269897

Molecular Formula: C16H19N3O3

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38136-75-3 |

|---|---|

| Molecular Formula | C16H19N3O3 |

| Molecular Weight | 301.34 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m0/s1 |

| Standard InChI Key | DXYQIGZZWYBXSD-JSGCOSHPSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)O |

| SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

H-Trp-Pro-OH (C₁₆H₁₉N₃O₃) has a molecular weight of 301.34 g/mol, derived from the condensation of tryptophan (C₁₁H₁₂N₂O₂) and proline (C₅H₉NO₂) with the elimination of water. The dipeptide retains the α-amino and α-carboxyl groups of its constituent amino acids, while the indole side chain of tryptophan introduces aromaticity and polarity. Proline’s pyrrolidine ring imposes conformational constraints, influencing the peptide’s secondary structure .

Table 1: Comparative Analysis of H-Trp-Pro-OH and Related Dipeptides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| H-Trp-Pro-OH | C₁₆H₁₉N₃O₃ | 301.34 | Cis-trans isomerization at Trp-Pro bond |

| H-Trp-Tyr-OH | C₂₀H₂₁N₃O₄ | 367.40 | Aromatic stacking interactions |

| H-Trp-Gly-OH | C₁₃H₁₅N₃O₃ | 261.28 | Flexibility due to glycine’s simplicity |

Synthesis and Characterization

H-Trp-Pro-OH is synthesized via solid-phase peptide synthesis (SPPS), a method ensuring high purity and yield. The process involves:

-

Resin Activation: A Wang resin is functionalized with the C-terminal proline.

-

Amino Acid Coupling: Tryptophan is added using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.

Mass spectrometry (MS) confirms the molecular weight (m/z 301.34), while NMR spectroscopy resolves structural details, including the cis-trans equilibrium .

Cis-Trans Isomerization of the Trp-Pro Peptide Bond

The Trp-Pro bond exhibits remarkable conformational flexibility, with cis and trans isomers coexisting in solution. NMR studies reveal that the cis isomer dominates under specific conditions:

Table 2: Isomer Distribution by Peptide Charge State

| Charge State | % Cis Isomer | % Trans Isomer |

|---|---|---|

| Anionic (pH > 9) | 74 | 26 |

| Zwitterionic (pH 7) | 58 | 42 |

| Cationic (pH < 4) | 42 | 58 |

The equilibrium is governed by nonbonding interactions between proline’s pyrrolidine ring and tryptophan’s indole moiety. In the cis conformation, steric hindrance restricts rotation of the indole ring, stabilizing a t-rotamer (χ₁ = 180°) in 80–90% of cases .

“The cis-Trp-Pro motif creates a rigid scaffold that may mimic endogenous neuropeptides, offering a template for drug design.”

Comparative Analysis with Structurally Similar Peptides

H-Trp-Pro-OH’s bioactivity contrasts with related dipeptides:

-

H-Trp-Tyr-OH: Exhibits enhanced aromatic interactions but lacks proline’s conformational effects.

-

H-Trp-Gly-OH: Reduced bioactivity due to glycine’s flexibility, which prevents stable receptor binding.

Applications in Research and Therapeutics

-

Structural Biology: Serves as a model for studying proline-induced peptide folding.

-

Drug Development: Candidate for neurodegenerative disease therapies due to neuroprotective effects.

-

Biochemical Tools: Used in FRET assays to probe protein-protein interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume